3-(Bromomethyl)cyclohexene is an organic compound characterized by the presence of a bromomethyl group attached to a cyclohexene ring. Its molecular formula is CHBr, and it features a bromine atom bonded to a carbon that is also part of a cyclohexene moiety, which contains a double bond. This compound is notable for its potential applications in organic synthesis and its reactivity due to the presence of both the bromine atom and the double bond.
3-(Bromomethyl)cyclohexene can be synthesized through several methods:
The compound has potential applications in:
Interaction studies involving 3-(Bromomethyl)cyclohexene primarily focus on its reactivity with nucleophiles and electrophiles. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, studies on its interaction with other halogenated compounds may reveal synergistic effects or mechanisms relevant to organic synthesis.
Several compounds share structural similarities with 3-(Bromomethyl)cyclohexene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Bromocyclohexene | Bromine attached directly to cyclohexene | More reactive due to direct attachment |
| 3-Bromo-3-methylcyclohexane | Bromine on a tertiary carbon | Forms stable tertiary carbocation |
| 1-(Bromomethyl)cyclohexene | Bromomethyl group at position one | Different regioselectivity in reactions |
| Cyclohexene | No halogen substitution | Base structure without functional groups |
3-(Bromomethyl)cyclohexene stands out due to its specific position of substitution and its ability to participate in unique chemical transformations that are not as readily available in its analogs. Its unique reactivity profile makes it a valuable compound in synthetic organic chemistry.
The compound 3-(Bromomethyl)cyclohexene represents a significant organohalogen compound with well-established nomenclature systems. The systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions, which provide standardized naming protocols for organic compounds [1] [2].
The IUPAC name for this compound is 3-(Bromomethyl)cyclohexene [1] [2]. This name is derived from the parent cyclohexene ring structure, with the bromomethyl substituent located at the 3-position. The systematic nomenclature clearly indicates the presence of a six-membered ring containing one double bond (cyclohexene) with a bromomethyl group (-CH₂Br) attached at the third carbon position [1] [2] [3].
Alternative systematic names include:
The compound is known by several synonyms in chemical literature and databases:
The compound is also identified by several other registry numbers:
The molecular formula is C₇H₁₁Br [1] [2] [3] [4] [5] [9] [6] [7]. This formula indicates the presence of seven carbon atoms, eleven hydrogen atoms, and one bromine atom in the molecular structure.
The molecular weight is 175.069 g/mol [2] [3] [4] [5] [9] [6] [7]. Various sources report slightly different values due to rounding conventions:
The compound's structure is characterized by several standardized identifiers:
InChI: InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 [1] [8] [9] [6] [7]
InChI Key: NRDIHSPUUCHBQG-UHFFFAOYSA-N [1] [8] [9] [6] [7]
SMILES: BrCC1CCCC=C1 [8] or C1CC=CC(C1)CBr [9] or C(Br)C1C=CCCC1 [6]
| Property | Value | Reference |
|---|---|---|
| Density | 1.306 g/cm³ | [4] [7] |
| 1.307 g/cm³ | [6] | |
| Boiling Point | 188.8°C at 760 mmHg | [4] [7] |
| 188.792°C at 760 mmHg | [6] | |
| Flash Point | 64.5°C | [4] [7] |
| 64.528°C | [6] | |
| Refractive Index | 1.504 | [4] [7] |
| Vapor Pressure | 0.813 mmHg at 25°C | [7] |
The compound exhibits specific computed properties that facilitate its identification and characterization:
Exact Mass: 174.00400 [4]
Monoisotopic Mass: 174.004412 [2]
LogP: 2.73760 [4]
The compound is catalogued in numerous chemical databases with specific identifiers:
The compound is subject to various regulatory classifications: